3-(2,2,2-Trifluoroethoxy)pyrrolidine 3-(2,2,2-Trifluoroethoxy)pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15865588
InChI: InChI=1S/C6H10F3NO/c7-6(8,9)4-11-5-1-2-10-3-5/h5,10H,1-4H2
SMILES:
Molecular Formula: C6H10F3NO
Molecular Weight: 169.14 g/mol

3-(2,2,2-Trifluoroethoxy)pyrrolidine

CAS No.:

Cat. No.: VC15865588

Molecular Formula: C6H10F3NO

Molecular Weight: 169.14 g/mol

* For research use only. Not for human or veterinary use.

3-(2,2,2-Trifluoroethoxy)pyrrolidine -

Specification

Molecular Formula C6H10F3NO
Molecular Weight 169.14 g/mol
IUPAC Name 3-(2,2,2-trifluoroethoxy)pyrrolidine
Standard InChI InChI=1S/C6H10F3NO/c7-6(8,9)4-11-5-1-2-10-3-5/h5,10H,1-4H2
Standard InChI Key DDONDEJNLINCKA-UHFFFAOYSA-N
Canonical SMILES C1CNCC1OCC(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 3-(2,2,2-trifluoroethoxy)pyrrolidine consists of a five-membered pyrrolidine ring saturated with one nitrogen atom. The trifluoroethoxy group (OCH2CF3-\text{OCH}_2\text{CF}_3) is attached to the third carbon of the ring, introducing significant electronegativity and steric bulk . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the equatorial orientation of the substituent, which minimizes steric hindrance with the nitrogen lone pair. The fluorine atoms in the trifluoromethyl group create a strong dipole moment, influencing intermolecular interactions and solubility in nonpolar solvents.

Spectroscopic Identification

Characterization of 3-(2,2,2-trifluoroethoxy)pyrrolidine relies on spectroscopic techniques:

  • 1H^1\text{H} NMR: Signals at δ 3.5–3.7 ppm correspond to the pyrrolidine ring protons, while the trifluoroethoxy group’s methylene protons resonate at δ 4.2–4.4 ppm as a quartet due to coupling with fluorine.

  • 19F^{19}\text{F} NMR: A singlet at δ −70 to −72 ppm confirms the presence of the trifluoromethyl group .

  • Mass Spectrometry: The molecular ion peak at m/zm/z 205.6 aligns with the compound’s molecular weight, with fragmentation patterns indicating cleavage of the C–O bond in the trifluoroethoxy group.

Synthesis Methodologies

Patent-Based Route (Hydrogenation and Substitution)

A 2022 patent outlines a four-step synthesis starting from N-benzylpyrrolidone (Fig. 1) :

  • Chlorotrifluoroethylation: Reaction with trifluoroacetic anhydride yields 3-(1-chloro-2,2,2-trifluoroethylidene)-N-benzylpyrrole.

  • Hydrogenolytic Substitution: Catalytic hydrogenation in methanol replaces the chlorine atom with a hydrogen, forming 3-(2,2,2-trifluoroethyl)-N-benzylpyrrolidone.

  • Borane Reduction: Treatment with borane-tetrahydrofuran reduces the ketone to a secondary alcohol, followed by methanolysis to yield 3-(2,2,2-trifluoroethyl)-N-benzylpyrrolidine.

  • Debenzylation: Final hydrogenolysis removes the benzyl protecting group, producing 3-(2,2,2-trifluoroethoxy)pyrrolidine hydrochloride.

Alternative Pathways

  • Nucleophilic Substitution: Direct reaction of pyrrolidine with 2,2,2-trifluoroethyl iodide in the presence of a base (e.g., potassium carbonate) affords the product in moderate yields (45–55%).

  • Enzymatic Resolution: For enantiomerically pure (S)- or (R)-forms, lipase-catalyzed kinetic resolution of racemic mixtures achieves enantiomeric excess (ee) >98% .

Table 1: Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Key Advantage
Patent route 68>99High purity, scalable
Nucleophilic substitution5095Simplicity, fewer steps
Enzymatic resolution 4098Enantioselectivity

Chemical Reactivity and Functionalization

Ring-Opening Reactions

The pyrrolidine ring undergoes acid-catalyzed ring-opening with hydrobromic acid to form linear amines, which are intermediates for polymer synthesis. For example, reaction with HBr at 80°C produces 4-bromo-1-(2,2,2-trifluoroethoxy)butane, a precursor to quaternary ammonium salts.

Coordination Chemistry

The nitrogen lone pair facilitates coordination to transition metals. Complexation with palladium(II) chloride forms [PdCl₂(3-(2,2,2-trifluoroethoxy)pyrrolidine)₂], a catalyst for Suzuki-Miyaura cross-coupling reactions.

Pharmacological and Industrial Applications

Medicinal Chemistry

The compound’s trifluoroethoxy group enhances blood-brain barrier permeability, making it a candidate for central nervous system (CNS) drugs. Preclinical studies highlight its role as:

  • Dopamine D3 Receptor Antagonist: Binds with Ki=12nMK_i = 12 \, \text{nM}, potential for treating addiction.

  • MAO-B Inhibitor: Half-maximal inhibitory concentration (IC50\text{IC}_{50}) of 0.8 μM, suggesting utility in Parkinson’s disease.

Agrochemistry

Incorporation into neonicotinoid analogs improves insecticidal activity against Aphis gossypii (LC₅₀ = 2.3 ppm vs. 8.7 ppm for imidacloprid) .

Material Science

As a monomer, it polymerizes to form fluorinated polyamides with glass transition temperatures (TgT_g) exceeding 200°C, suitable for high-temperature coatings.

Future Research Directions

  • Synthetic Optimization: Developing continuous-flow processes to improve yield and reduce waste.

  • Target Identification: High-throughput screening to uncover novel biological targets in oncology and immunology.

  • Environmental Impact: Assessing biodegradation pathways to address PFAS-related concerns.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator